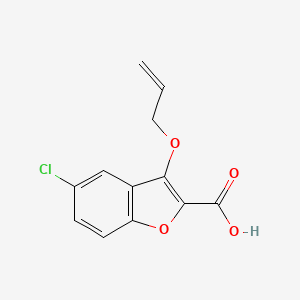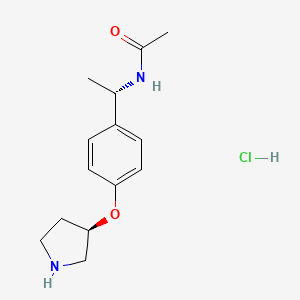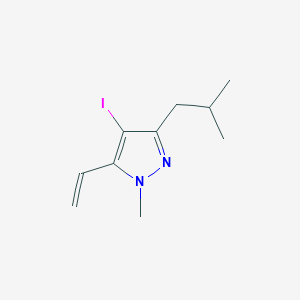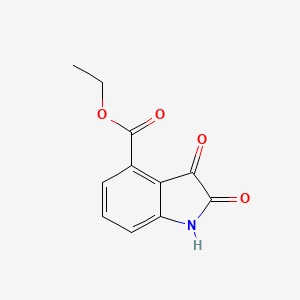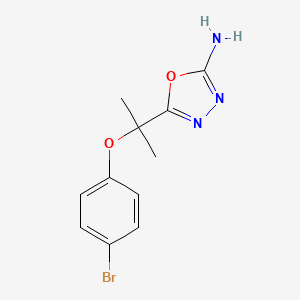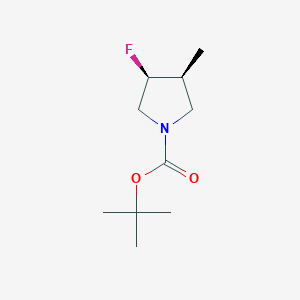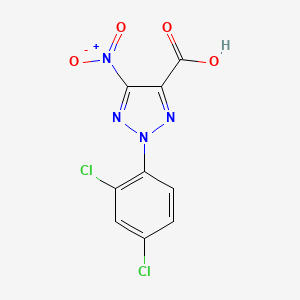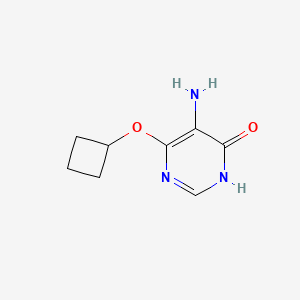
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group at the 5-position and a cyclobutoxy group at the 6-position. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclobutylamine derivative with a suitable pyrimidine precursor under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the cyclobutoxy group, potentially leading to ring opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenating agents or nucleophiles like amines or thiols could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidines or cyclobutane derivatives.
Applications De Recherche Scientifique
5-Amino-6-cyclobutoxypyrimidin-4(3H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, particularly in the development of antiviral or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for compounds like 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one would depend on its specific biological target. It could interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-6-methoxypyrimidin-4(3H)-one
- 5-Amino-6-ethoxypyrimidin-4(3H)-one
- 5-Amino-6-propoxypyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-Amino-6-cyclobutoxypyrimidin-4(3H)-one lies in its cyclobutoxy group, which may confer distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences could influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
5-amino-4-cyclobutyloxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O2/c9-6-7(12)10-4-11-8(6)13-5-2-1-3-5/h4-5H,1-3,9H2,(H,10,11,12) |
Clé InChI |
YECCYCZORHMXJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=C(C(=O)NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


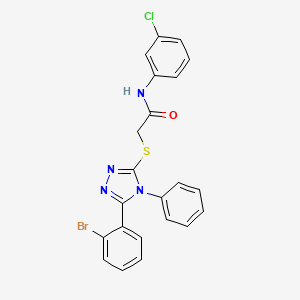
![Ethyl 5-bromo-8-hydroxy-7-methyl-2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B11777713.png)
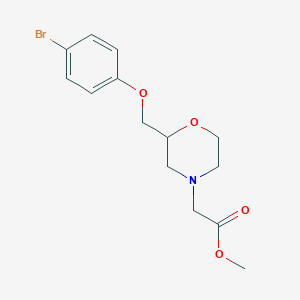
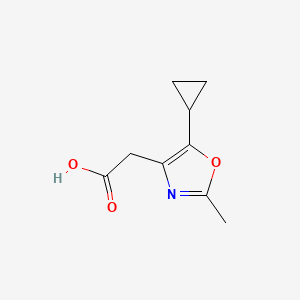
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)

